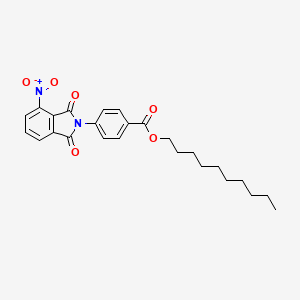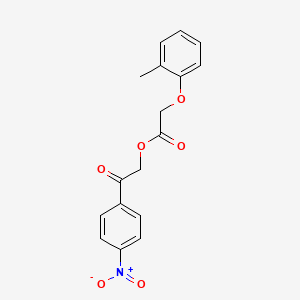![molecular formula C19H12N4OS3 B11544205 2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B11544205.png)
2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.
Microwave irradiation: This method accelerates chemical reactions using microwave energy, often resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are common .
Chemical Reactions Analysis
Types of Reactions
2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects . Molecular docking studies have shown that it can bind to proteins involved in disease pathways, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar chemical properties.
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-arylbenzothiazoles: Versatile scaffolds with various biological and industrial applications.
properties
Molecular Formula |
C19H12N4OS3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C19H12N4OS3/c1-3-7-15-13(5-1)21-18(25-15)23-20-11-12-9-10-17(24-12)27-19-22-14-6-2-4-8-16(14)26-19/h1-11H,(H,21,23)/b20-11+ |
InChI Key |
UOPBDNBAUOPMJP-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(O3)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11544122.png)
![(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-methyl-5-phenylpentan-2-ol](/img/structure/B11544128.png)
![3-bromo-N'-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide](/img/structure/B11544138.png)

![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11544146.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11544147.png)
![N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11544152.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544160.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11544163.png)

![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11544184.png)
![N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide](/img/structure/B11544185.png)
![3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11544186.png)
![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11544192.png)